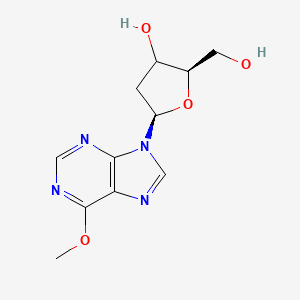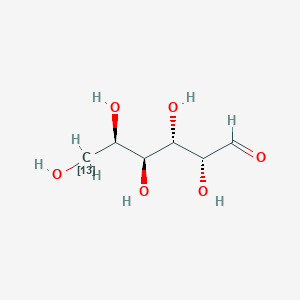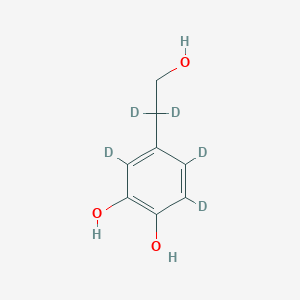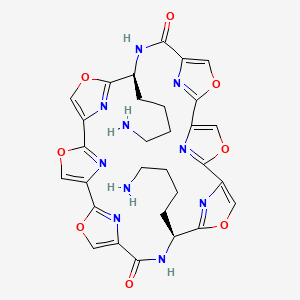
L-Ascorbic acid-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Ascorbic acid-d2, also known as deuterated L-ascorbic acid, is a stable isotope-labeled form of L-ascorbic acid (vitamin C). This compound is used in various scientific research applications due to its unique properties, including its role as an antioxidant and its involvement in numerous biochemical processes. The deuterium labeling allows for more precise tracking and analysis in metabolic studies and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Ascorbic acid-d2 typically involves the incorporation of deuterium atoms into the L-ascorbic acid molecule. One common method is the catalytic hydrogenation of L-ascorbic acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions often include a deuterium gas atmosphere, a suitable catalyst (such as palladium on carbon), and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the catalytic hydrogenation reaction. The deuterium gas is supplied in large quantities, and the reaction is carefully monitored to ensure complete deuteration. The final product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .
化学反应分析
Types of Reactions
L-Ascorbic acid-d2 undergoes various chemical reactions, similar to its non-deuterated counterpart. These reactions include:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products Formed
科学研究应用
L-Ascorbic acid-d2 has a wide range of scientific research applications, including:
作用机制
L-Ascorbic acid-d2 exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and prevent oxidative damage to cells.
Collagen Synthesis: This compound is a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen.
Immune Function: It enhances the function of immune cells, such as neutrophils and lymphocytes, by promoting their proliferation and activity.
Neurotransmitter Synthesis: This compound is involved in the synthesis of neurotransmitters like norepinephrine and serotonin.
相似化合物的比较
L-Ascorbic acid-d2 can be compared with other similar compounds, such as:
L-Ascorbic acid: The non-deuterated form of vitamin C, which has similar biochemical properties but lacks the deuterium labeling for precise tracking in research.
6-Amino-6-deoxy-L-ascorbic acid: A derivative of L-ascorbic acid with an amino group, which has different chemical properties and applications.
N-Methyl-6-amino-6-deoxy-L-ascorbic acid: Another derivative with a methylated amino group, used in studies of antioxidant activity and stability.
This compound is unique due to its deuterium labeling, which allows for more accurate tracking and analysis in various research applications. This makes it a valuable tool for scientists studying the biochemical and physiological roles of vitamin C.
属性
分子式 |
C6H8O6 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
(2R)-2-[(1S)-2,2-dideuterio-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1D2 |
InChI 键 |
CIWBSHSKHKDKBQ-PPVDTKEISA-N |
手性 SMILES |
[2H]C([2H])([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


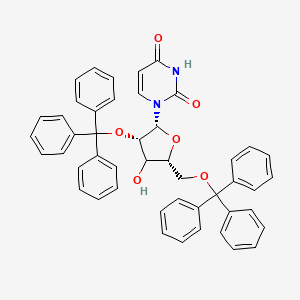
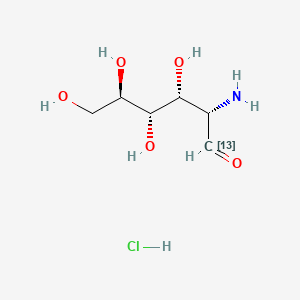
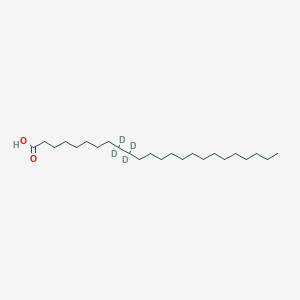

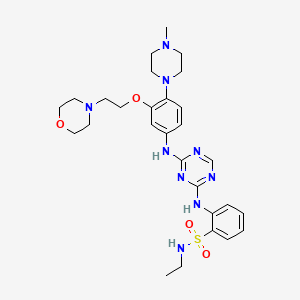
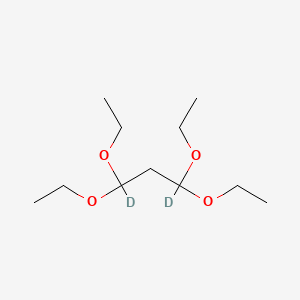

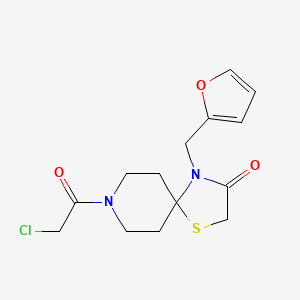
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
